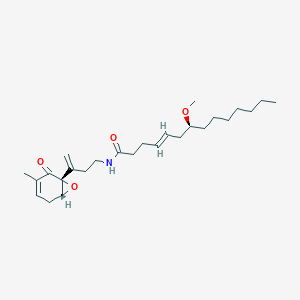

Malyngamide H

Description

Properties

Molecular Formula |

C26H41NO4 |

|---|---|

Molecular Weight |

431.6 g/mol |

IUPAC Name |

(E,7S)-7-methoxy-N-[3-[(1R,6R)-3-methyl-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-1-yl]but-3-enyl]tetradec-4-enamide |

InChI |

InChI=1S/C26H41NO4/c1-5-6-7-8-10-13-22(30-4)14-11-9-12-15-24(28)27-19-18-21(3)26-23(31-26)17-16-20(2)25(26)29/h9,11,16,22-23H,3,5-8,10,12-15,17-19H2,1-2,4H3,(H,27,28)/b11-9+/t22-,23+,26+/m0/s1 |

InChI Key |

MNBBBIJBVPWYSD-AIIVTHQSSA-N |

Isomeric SMILES |

CCCCCCC[C@@H](C/C=C/CCC(=O)NCCC(=C)[C@]12[C@H](O1)CC=C(C2=O)C)OC |

Canonical SMILES |

CCCCCCCC(CC=CCCC(=O)NCCC(=C)C12C(O1)CC=C(C2=O)C)OC |

Synonyms |

malyngamide H |

Origin of Product |

United States |

Discovery and Isolation of Malyngamide H

Original Source Organism Identification and Ecological Context

Malyngamide H was first isolated from a Caribbean collection of the tropical marine cyanobacterium Lyngbya majuscula. nih.gov This organism is a filamentous cyanobacterium known for producing a wide array of structurally diverse and biologically active secondary metabolites. nih.govnih.govacs.org The taxonomy of cyanobacteria has evolved, and many strains previously identified as Lyngbya majuscula are now classified under other genera, such as Moorea and Okeania. nih.govresearchgate.net For instance, various malyngamide analogues have been isolated from Moorea producens and the biosynthetic pathways for some have been identified in the genus Okeania. nih.govresearchgate.netnih.gov

These cyanobacteria are widespread in pantropical and subtropical marine environments, where they can form extensive benthic mats or blooms. nih.govmdpi.com The production of secondary metabolites like the malyngamides is believed to serve ecological functions, potentially acting as feeding deterrents or having allelopathic effects on competing organisms. nih.gov While many malyngamides are isolated directly from cyanobacterial biomass, they have also been found in organisms that feed on these cyanobacteria, such as sea hares, indicating their transfer through the marine food web. nih.govacs.org

Methodologies for Extraction and Chromatographic Isolation

The isolation of this compound from its natural source involves a multi-step process of extraction and purification. The general workflow is representative of methods used for isolating lipophilic secondary metabolites from cyanobacteria.

Extraction : The collected cyanobacterial biomass (either wet or freeze-dried) is first extracted with organic solvents to separate the secondary metabolites from the cellular matrix. A common method involves repeated extraction with a mixture of polar and non-polar solvents, such as a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH). nih.gov

Solvent Partitioning : The resulting crude organic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, the extract might be partitioned between hexane (B92381) and aqueous methanol to remove highly non-polar lipids, with the desired compounds remaining in the more polar aqueous methanol layer. si.edu

Chromatographic Fractionation : The semi-purified extract is further fractionated using chromatographic techniques. A common initial step is vacuum liquid chromatography (VLC) or column chromatography using a stationary phase like silica (B1680970) gel. nih.gov The extract is loaded onto the column and eluted with a stepwise gradient of solvents of increasing polarity (e.g., starting with 10% ethyl acetate (B1210297) in hexanes and gradually increasing to 100% methanol). nih.gov

Final Purification : Fractions from the initial chromatography that show promising activity or chemical profiles are subjected to final purification. This is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18). nih.govsi.edu Elution with a specific mixture of solvents, such as methanol and water, allows for the isolation of the pure compound. nih.gov In the case of this compound, ion-exchange chromatography was also noted as part of the purification process. nih.gov

Initial Biological Activity Guided Isolation

The search for and isolation of this compound were specifically directed by its biological activity. nih.gov Researchers utilized an ichthyotoxic bioassay, which tests for toxicity against fish, to guide the separation process. nih.gov

During the fractionation of the crude extract from Lyngbya majuscula, the different chemical fractions were tested for their toxicity against goldfish (Carassius auratus). nih.gov The fraction demonstrating the most potent ichthyotoxic (fish-killing) activity was selected for further, more detailed chemical separation. This process was repeated at each stage of purification, ensuring that the chemical isolation efforts remained focused on the biologically active constituent. This bioassay-guided approach led directly to the identification and characterization of this compound as the compound responsible for the observed toxicity. nih.gov

Structural Elucidation of Malyngamide H

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for dissecting the molecular architecture of Malyngamide H.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR, e.g., COSY, HSQC, HMBC, NOESY) for Planar Structure Determination

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary tool for determining the planar structure of this compound. Analysis of 1D NMR spectra, such as ¹H and ¹³C NMR, provides information on the types of protons and carbons present and their chemical environments. mdpi.comnih.govnih.govresearchgate.netnih.gov

2D NMR experiments are crucial for establishing connectivity within the molecule. COSY (Correlation Spectroscopy) reveals correlations between coupled protons, indicating adjacent hydrogens in the structure. mdpi.comnih.govnih.govresearchgate.net HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. mdpi.comnih.govnih.govresearchgate.net HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons separated by two or three bonds, which helps in connecting different fragments of the molecule and identifying quaternary carbons. mdpi.comnih.govnih.govresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) shows spatial correlations between protons that are close in space, regardless of the number of bonds between them, aiding in the determination of the molecule's conformation and relative stereochemistry. nih.govresearchgate.netacs.orgmdpi.comnih.govnih.govnih.govnii.ac.jp

Detailed analysis of these NMR data allows for the assembly of the different structural fragments and the determination of the complete planar structure of this compound, which features a 7-methoxytetradec-4(E)-enoic acid (lyngbic acid) moiety linked to a functionalized cyclohexenone ring. nih.govresearchgate.netacs.orgmdpi.comnih.govnih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of this compound and confirm its molecular formula. High-resolution mass spectrometry (HRMS), such as high-resolution electrospray ionization mass spectrometry (HRESIMS), provides an accurate mass measurement, which can be used to deduce the elemental composition. mdpi.comnih.govnih.govnih.govmdpi.com For this compound, the molecular formula has been determined to be C₂₆H₄₁NO₄ based on HRMS data, showing a molecular ion peak at m/z 431.3036. acs.orguni.lu

Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer insights into the molecule's substructures. mdpi.comnih.gov Analysis of these fragmentation ions helps to corroborate the structural information obtained from NMR data.

Vibrational and Electronic Spectroscopy for Functional Group Identification

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides information about the functional groups present in this compound. Characteristic absorption bands in the IR spectrum correspond to specific bond vibrations, such as carbonyl stretches (amide, ketone), C-H stretches, and O-H stretches (if present). nih.govmdpi.commdpi.comescholarship.org

Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, can indicate the presence of conjugated pi systems, such as double bonds or carbonyl groups in conjugation. mdpi.commdpi.comescholarship.org For this compound, UV absorption can be suggestive of the α,β-unsaturated carbonyl functionality within the cyclohexenone ring. mdpi.com

Stereochemical Assignment Methodologies

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical part of the structural elucidation of complex natural products like this compound.

Exciton (B1674681) Chirality Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules, particularly those containing chromophores that can interact spatially (exciton chirality). nih.govresearchgate.netacs.orgnih.govresearchgate.net For this compound, exciton chirality CD spectroscopy has been employed to deduce the absolute stereochemistry of the cyclohexenone moiety. nih.govresearchgate.netacs.org The sign and amplitude of the Cotton effect in the CD spectrum provide information about the chirality and conformation of the chromophoric system.

2D NMR-based Configuration Assignment (e.g., NOESY correlations)

2D NMR techniques, particularly NOESY, are also instrumental in assigning the relative configuration of stereocenters. nih.govresearchgate.netacs.orgmdpi.comnih.govnih.govnih.govnii.ac.jp NOESY correlations indicate which protons are in close spatial proximity. By analyzing the pattern of NOESY cross-peaks, the relative orientation of substituents on chiral centers and across rings can be determined. mdpi.comnih.govnih.govnii.ac.jp For this compound, NOESY correlations have been used in conjunction with other spectroscopic data to deduce the relative stereochemistry of the cyclohexenone ring. nih.govresearchgate.netacs.orgmdpi.comnih.gov

While NOESY provides relative stereochemistry, determining the absolute stereochemistry often requires additional methods or comparison with known compounds. nih.govmdpi.com In the case of this compound, the absolute stereochemistry of the cyclohexenone moiety was deduced by combining 2D NOESY data with exciton chirality circular dichroism spectroscopy. nih.govresearchgate.netacs.org

Table 1: Spectroscopic Techniques Used in this compound Elucidation

| Technique | Information Provided | Relevant Sections |

| ¹H NMR | Proton environments, coupling patterns | 3.1.1 |

| ¹³C NMR | Carbon environments | 3.1.1 |

| COSY | Connectivity of coupled protons | 3.1.1 |

| HSQC | Direct proton-carbon connectivity | 3.1.1 |

| HMBC | Long-range proton-carbon connectivity | 3.1.1 |

| NOESY | Spatial proximity of protons (relative stereochemistry) | 3.1.1, 3.2.2 |

| Mass Spectrometry (MS) | Molecular weight, molecular formula, fragmentation data | 3.1.2 |

| High-Resolution MS | Accurate mass, elemental composition | 3.1.2 |

| Infrared (IR) | Identification of functional groups | 3.1.3 |

| Ultraviolet-Visible (UV-Vis) | Presence of conjugated systems | 3.1.3 |

| Circular Dichroism (CD) | Absolute stereochemistry of chromophoric systems | 3.2.1 |

Table 2: Key Research Findings on this compound Structural Features

| Structural Feature | Elucidation Method(s) | Key Findings |

| Planar Structure | 1D & 2D NMR (COSY, HSQC, HMBC) | Novel carbon skeleton, presence of lyngbic acid and cyclohexenone moieties. nih.govresearchgate.netacs.orgmdpi.comnih.govnih.govresearchgate.net |

| Molecular Formula | High-Resolution Mass Spectrometry | C₂₆H₄₁NO₄. acs.orguni.lu |

| Cyclohexenone Moiety | NMR, MS | Functionalized ring structure. acs.orgnih.gov |

| Lyngbic Acid Moiety | NMR | 7-methoxytetradec-4(E)-enoic acid substructure. mdpi.comnih.govnih.govresearchgate.net |

| Double Bond Geometry (C-4') | Comparison of ¹³C NMR shifts, HSQMBC | (E) geometry. researchgate.netnih.gov |

| Relative Stereochemistry (Cyclohexenone) | 2D NOESY | Determined based on spatial correlations. nih.govresearchgate.netacs.orgmdpi.comnih.gov |

| Absolute Stereochemistry (Cyclohexenone) | Exciton Chirality CD, 2D NOESY | Deduced by combined analysis. nih.govresearchgate.netacs.org |

| Absolute Configuration (C-7') | Hydrolysis and comparison of optical rotation | (S) configuration. nih.gov |

Computational Chemistry Approaches for Stereochemical Confirmation (e.g., Density Functional Theory (DFT) Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a significant role in the stereochemical confirmation of natural products, including malyngamides. DFT calculations can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, for different possible stereoisomers. biorxiv.orgnih.gov By comparing the calculated NMR data with experimental NMR data, researchers can gain confidence in assigning the correct relative and, in some cases, absolute configurations of chiral centers. biorxiv.orgnih.gov For instance, DFT prediction of ¹H and ¹³C NMR chemical shifts has been employed to determine the relative configuration of certain segments within complex molecules, including those related to malyngamides. biorxiv.org Conformational analysis, often performed using molecular mechanics force fields followed by DFT optimization, is a crucial step before NMR chemical shift calculations to account for the molecule's flexibility. biorxiv.org While DFT-NMR can be a powerful tool, its success can depend on the complexity of the molecule and the specific stereocenters being investigated; in some cases, predicted chemical shifts for different epimers may show similar agreement with experimental data, making the assignment inconclusive. biorxiv.org

Chemical Derivatization and Degradation Studies for Stereocenter Determination

Chemical derivatization and degradation studies have historically been vital techniques for determining the stereochemistry of natural products. These methods involve chemically modifying or breaking down the molecule into smaller, more manageable fragments whose stereochemistry can be more readily determined. For malyngamides, chemical degradation has been used in conjunction with spectroscopic techniques and computational methods to establish absolute configurations. nih.gov For example, chiral Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a degradation product, such as an amino acid released by ozonolysis and acid hydrolysis, can define the absolute stereochemistry of certain parts of the molecule. acs.orgresearchgate.net Derivatization with chiral reagents can also be employed to form diastereomeric products, which can then be separated and analyzed by techniques like NMR or chromatography to deduce the stereochemistry of the original compound. scirp.org

Structural Features: Six-membered Cyclohexanone (B45756) Head Group and Lyngbic Acid Tail

This compound, like many type A malyngamides, is structurally characterized by two main components: a decorated six-membered cyclohexanone head group and a methoxylated lyngbic acid tail. ntu.edu.sgnih.govnih.govacs.org These two parts are linked together by an amide bond. ntu.edu.sg

The cyclohexanone head group is a six-membered ring containing a ketone functionality and various substituents. nih.gov The formation of this characteristic cyclohexanone ring in type A malyngamides has been linked to an intramolecular Knoevenagel condensation facilitated by the dysfunction of a specific ketoreductase domain during biosynthesis. nih.govnih.govacs.org The relative stereochemistry of the cyclohexanone ring in some malyngamides has been determined using techniques such as NOESY experiments, which reveal spatial correlations between protons. mdpi.com

The lyngbic acid tail is a modified fatty acid chain. In many reported malyngamides, this tail is a C-14 chain, although variations in chain length (ranging from C-12 to C-20) have been observed in other malyngamide analogs. ntu.edu.sg A defining feature of the lyngbic acid tail in malyngamides is the presence of a methoxy (B1213986) group, typically at the C-7 position, and a trans double bond, typically at the C-4 position. ntu.edu.sg The lyngbic acid moiety is attached to the head group via an amide linkage. ntu.edu.sg

| Structural Component | Key Features |

| Six-membered Cyclohexanone | Six-membered ring, ketone functionality, substituents |

| Lyngbic Acid Tail | Modified fatty acid chain (often C-14) |

| Methoxy group (typically at C-7) | |

| trans double bond (typically at C-4) | |

| Linkage | Amide bond |

Biosynthetic Pathway Investigations of Malyngamide H

Identification of Producer Organisms and Genomic Analysis

For a significant period, the true producing organisms of type A malyngamides, including malyngamide H, remained elusive, despite their presence in various environmental sources such as sea hares, red algae, and cyanobacterial assemblages. nih.govresearchgate.netacs.orgresearchgate.net Recent research has identified tropical marine cyanobacteria of the genus Okeania as producers of type A malyngamides, including malyngamide C acetate (B1210297) and malyngamide I. nih.govresearchgate.netacs.orgnih.gov

Genomic analysis of two cultured Okeania hirsuta strains, PAB and PAP, has been instrumental in uncovering the malyngamide biosynthetic pathways. nih.govresearchgate.netacs.orgnih.gov Bioinformatic analysis of the genome assemblies of these strains revealed large PKS/NRPS gene clusters, approximately 62 to 68 kb in length, which are predicted to encode the machinery for malyngamide biosynthesis. nih.govresearchgate.netacs.orgnih.gov These clusters exhibit unusual loading and termination genes. nih.govresearchgate.netacs.orgnih.gov The Okeania genome, unlike that of Moorea, contains nitrogen-fixing nif genes. nih.gov

Elucidation of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Gene Clusters

The biosynthesis of this compound proceeds via a hybrid PKS/NRPS assembly line. nih.govresearchgate.netacs.org These multimodular enzyme complexes are responsible for the stepwise assembly of the molecule from smaller building blocks. frontiersin.org Bioinformatic analysis of Okeania hirsuta genomes identified specific PKS/NRPS gene clusters, such as the "mgc" cluster (68 kb) and the "mgi" cluster (62 kb), predicted to encode for malyngamide C acetate and malyngamide I biosynthesis, respectively. nih.gov These clusters contain the core biosynthetic genes necessary for polyketide and non-ribosomal peptide synthesis. secondarymetabolites.org

A key principle in PKS/NRPS biosynthesis is the coordinated action of individual protein modules, each containing specific catalytic domains, to assemble the molecular building blocks in a defined sequence. frontiersin.orgescholarship.org

Proposed Biosynthetic Precursors and Intermediates

Studies involving 13C-substrate feeding experiments have provided insights into the biosynthetic precursors of malyngamides. Data from 13C-substrate-fed cultures provided evidence that an intact octanoate (B1194180) moiety is incorporated into the malyngamide structure. nih.govresearchgate.netacs.orgresearchgate.netnih.gov This octanoate is transferred to the first ketosynthase (KS) module of the PKS pathway via a LipM homolog. nih.govresearchgate.netacs.orgresearchgate.netnih.gov

Lyngbic acids, such as 7-methoxydodec-4(E)-enoic acid and 7(S)-methoxytetradec-4(E)-enoic acid, are also utilized to form the methoxylated fatty acid tail characteristic of malyngamides. researchgate.net Malyngamides are composed of two distinct portions: a methoxy (B1213986) fatty acid tail and a functionalized amine head group linked by an amide bond. researchgate.net

Enzymatic Transformations and Tailoring Reactions

The biosynthesis of this compound involves a series of enzymatic transformations and tailoring reactions that contribute to its structural complexity and diversity. nih.govescholarship.org

Ketoreductase (KR) Domain Dysfunction and Cyclohexanone (B45756) Ring Formation (Knoevenagel Condensation)

A crucial and unique step in the biosynthesis of type A malyngamides is the formation of the characteristic six-membered cyclohexanone ring head group. nih.govresearchgate.netacs.orgresearchgate.netnih.gov This cyclization event is facilitated by an unexpected dysfunction in a ketoreductase (KR) domain within the penultimate PKS module. nih.govresearchgate.netacs.orgresearchgate.netnih.gov Instead of reducing a β-keto group, this inactive KR (referred to as KR0) retains a carbonyl group. nih.govresearchgate.netacs.orgresearchgate.netnih.gov

This retained carbonyl group is essential for a subsequent intramolecular Knoevenagel condensation. nih.govresearchgate.netacs.orgresearchgate.netnih.gov In this reaction, the α-carbon of an acetate unit, installed by a KS module, attacks a terminal aldehyde generated by an R-domain in the final PKS module, leading to the formation of the cyclohexanone ring. nih.govresearchgate.netnih.gov Phylogenetic analysis and homology modeling of the penultimate KR0 domain suggest that structural alterations in its cofactor-binding and active sites contribute to its dysfunction. nih.govresearchgate.netacs.orgresearchgate.netnih.gov This was further supported by recombinant protein expression and NADPH binding assays. nih.govresearchgate.netacs.orgresearchgate.netnih.gov The KR0-enabled Knoevenagel condensation is considered a key step in the biosynthesis of type A malyngamides, explaining the diversity observed in this class of compounds. nih.govresearchgate.netacs.orgnih.gov

Chlorination and Methylation Events

Chlorination and methylation are common tailoring modifications observed in marine cyanobacterial metabolites, including malyngamides. researchgate.net These modifications contribute to the structural diversity of the malyngamide family. Chlorination can occur at specific positions, such as the C-2 position of a β-branch acetate unit, potentially catalyzed by a non-heme (Fe II), α-ketoglutarate dependent halogenase. nih.gov Methylation is also a prominent feature, with pendant methyl groups evident in the polyketide sections. researchgate.net β-branching methylation has been observed in the PKS/NRPS modules involved in malyngamide biosynthesis. nih.gov

Role of Specific Enzymes in Biosynthesis

Several specific enzymes play critical roles in the malyngamide biosynthetic pathway. A LipM homolog, originally associated with lipoic acid metabolism, initiates the biosynthesis by transferring an octanoate moiety to the first KS module. nih.govresearchgate.netacs.orgresearchgate.netnih.gov This represents a unique instance of neofunctionalization of LipM to contribute to secondary metabolism. nih.gov

The dysfunctional KR0 domain (e.g., MgcQ KR0) is central to the cyclohexanone ring formation via Knoevenagel condensation. nih.govresearchgate.netacs.orgresearchgate.netnih.gov Additionally, an R-domain in the final PKS module is responsible for generating the terminal aldehyde necessary for this cyclization. nih.govresearchgate.netnih.gov Subsequent tailoring reactions, such as P450 activity and acetyltransfer, are proposed to finalize the characteristic head groups of different malyngamide analogs. nih.govescholarship.org A small lipocalin-like protein, MgcS, is also annotated in the gene cluster and is hypothesized to play a role in cyclization, possibly by stabilizing or positioning the molecular chain to promote carbon-carbon bond formation. nih.govresearchgate.net

Here is a table summarizing some of the key enzymes and their proposed roles:

| Enzyme/Domain | Proposed Role in Malyngamide Biosynthesis |

| LipM homolog | Initiates biosynthesis by transferring octanoate to the first KS module. nih.govresearchgate.netacs.orgresearchgate.netnih.gov |

| KR0 Domain | Dysfunctional ketoreductase; retains a carbonyl group crucial for cyclization. nih.govresearchgate.netacs.orgresearchgate.netnih.gov |

| R-domain | Generates a terminal aldehyde for Knoevenagel condensation. nih.govresearchgate.netnih.gov |

| P450 enzymes | Involved in tailoring reactions, potentially modifying head groups. nih.govescholarship.org |

| Acetyltransferases | Involved in tailoring reactions, potentially acetylating head groups. nih.govescholarship.org |

| Halogenase | Catalyzes chlorination events. nih.gov |

| MgcS | Hypothesized to be involved in cyclization, possibly stabilizing intermediates. nih.govresearchgate.net |

Chemoenzymatic and Isotopic Labeling Studies for Pathway Delineation

Investigations into the biosynthetic pathway of this compound, like other type A malyngamides, have utilized chemoenzymatic and isotopic labeling studies to delineate the assembly process. These studies have been particularly valuable in understanding the origins of different parts of the molecule and the roles of specific enzymes within the biosynthetic machinery.

Stable-isotope labeled feeding studies have provided crucial evidence regarding the incorporation of precursor molecules into the malyngamide structure. For instance, studies using 13C-substrate-fed cultures have demonstrated that an intact octanoate moiety is transferred to the first ketosynthase (KS) module of the polyketide synthase (PKS) system. nih.govacs.orgnih.gov This transfer is mediated by a LipM homolog, an enzyme typically associated with lipoic acid metabolism. nih.govacs.orgnih.gov Nuclear Magnetic Resonance (NMR) data derived from these 13C-labeled cultures supported this finding. nih.govacs.orgnih.gov

Further insights from isotopic labeling, coupled with bioinformatic analysis of gene clusters, have implicated specific enzymatic domains in critical steps of the pathway. The biosynthesis of type A malyngamides, including this compound, involves a hybrid PKS/non-ribosomal peptide synthetase (NRPS) pathway. nih.govacs.orgnih.govresearchgate.net A key feature in the formation of the characteristic six-membered cyclohexanone ring head group of type A malyngamides is the role of an inactive ketoreductase (KR0) domain in the penultimate PKS module. nih.govacs.orgnih.govresearchgate.net This dysfunctional KR0 domain results in the retention of a carbonyl group, which is essential for a subsequent intramolecular Knoevenagel condensation reaction that forms the cyclohexanone ring. nih.govacs.orgnih.gov Phylogenetic analysis and homology modeling of this KR0 domain have suggested structural alterations in its cofactor-binding and active sites contribute to its dysfunction, a finding supported by recombinant protein expression and NADPH binding assays. acs.orgnih.gov

While specific detailed data tables directly linking isotopic labeling experiments to the incorporation rates or positions within this compound were not extensively detailed in the search results, the principle of using 13C-labeled precursors and subsequent NMR analysis to trace the fate of carbon atoms during biosynthesis is a fundamental approach in this field. The evidence presented from 13C-substrate feeding experiments in Okeania hirsuta cultures producing malyngamide C acetate (a related type A malyngamide) strongly supports the proposed biosynthetic model for the malyngamide family, including this compound. nih.govacs.orgnih.gov

The combination of genomic analysis revealing the PKS/NRPS gene clusters, isotopic feeding studies confirming precursor incorporation, and chemoenzymatic investigations characterizing the function (or lack thereof) of specific enzymatic domains like the KR0 has been instrumental in delineating the biosynthetic pathway of type A malyngamides.

The research findings indicate a complex assembly line involving multiple modules and tailoring enzymes. The initiation of biosynthesis involves an octanoyltransferase. nih.gov The chain is then extended by PKS/NRPS modules, incorporating features like chlorination and β-branching methylation. nih.gov The unusual KR0 domain plays a crucial role in shaping the head group structure. nih.govacs.orgnih.gov

Illustrative Data Representation (Based on findings from related Malyngamides):

While specific quantitative data for this compound from the search results is limited, the following table structure illustrates how data from isotopic labeling experiments on related malyngamides (like Malyngamide C acetate) is typically presented and interpreted to understand precursor incorporation.

| Administered 13C-Labeled Precursor | Observed 13C Enrichment in Malyngamide (Specific Carbons) | Interpretation Regarding Biosynthetic Origin |

| [U-13C]-Octanoate | Enrichment observed in the octanoate-derived portion of the molecule. | Confirms octanoate as an intact starter unit. nih.govacs.orgnih.gov |

| [U-13C]-Amino Acid (e.g., Glycine) | Enrichment observed in the amino acid-derived portion of the molecule. | Confirms incorporation of the specific amino acid by the NRPS module. |

| [methyl-13C]-Methionine | Enrichment observed in methyl groups introduced by methyltransferase domains. | Indicates SAM-dependent methylation events. |

Note: The specific carbons enriched would be determined through detailed analysis of the 13C NMR spectra of the isolated, labeled compound.

This approach, combining the power of isotopic tracing with the characterization of enzymatic functions, provides a comprehensive picture of the intricate process by which complex natural products like this compound are assembled in cyanobacteria.

Total Synthesis and Synthetic Methodologies of Malyngamide H and Analogs

Key Methodological Innovations in Synthesis

The synthesis of malyngamide H and related structures has necessitated the application and development of specific chemical methodologies to construct their intricate features with precision.

Stereoselective carbon-carbon bond formation is crucial for establishing the correct configuration at the chiral centers in this compound. Various reactions have been employed for this purpose:

Aldol Reactions: Aldol reactions have been utilized in the construction of the carbon backbone of malyngamides acs.org. These reactions are valuable for forming β-hydroxy carbonyl compounds and can be controlled to achieve high diastereoselectivity allen.innumberanalytics.com.

Wittig Reaction: The Wittig reaction is a key method for the stereoselective formation of carbon-carbon double bonds, including the vinyl chloride functionality found in several malyngamides acs.orgmagtech.com.cnscite.ai. This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone psu.eduacs.org.

Nozaki-Hiyama-Kishi Coupling: This coupling reaction is useful for forming carbon-carbon bonds between vinyl or aryl halides and aldehydes, often with high chemo- and stereoselectivity psu.eduwikipedia.orgillinois.edu. It has been applied in the synthesis of fragments relevant to malyngamide structures psu.edunih.gov. The reaction is typically mediated by chromium(II) chloride, often with a nickel co-catalyst, and is known for its tolerance of various functional groups wikipedia.orgharvard.edu.

Suzuki-Miyaura Coupling: Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoborane (or boronic acid) and an organic halide, has been employed in the synthesis of malyngamide analogs for constructing carbon-carbon bonds researchgate.net.

Asymmetric induction techniques are essential for controlling the stereochemistry and obtaining the desired enantiomer of chiral intermediates and the final product.

Sharpless Asymmetric Epoxidation: While not explicitly detailed for this compound in the provided snippets, Sharpless asymmetric epoxidation is a well-established method for the enantioselective synthesis of epoxy alcohols and is a common technique in the synthesis of complex natural products containing epoxide moieties researchgate.netbachem.com. The epoxycyclohexenone core of this compound suggests that asymmetric epoxidation or a related method would be a crucial step in a stereocontrolled synthesis.

CBS Reduction: Corey-Bakshi-Shibata (CBS) reduction is a method for the asymmetric reduction of ketones to chiral secondary alcohols nih.gov. This technique has been applied in the synthesis of malyngamide analogs to introduce specific stereocenters nih.gov.

The formation of the amide bond is a central step in the synthesis of this compound, as it is an amide natural product.

DCC/HOBt-promoted amidation: The combination of N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used coupling system for amide bond formation, particularly in peptide synthesis acs.orgbachem.comuni-kiel.depeptide.com. DCC acts as a dehydrating agent, activating the carboxylic acid, while HOBt acts as an additive to suppress racemization and improve coupling efficiency bachem.comuni-kiel.depeptide.com. This methodology has been employed in the synthesis of malyngamides acs.orgresearchgate.netscite.ai.

Table 1: Role of DCC and HOBt in Amide Bond Formation

| Reagent | Role | PubChem CID |

| DCC | Dehydrating agent, Carboxylic acid activation bachem.comuni-kiel.depeptide.comwikipedia.org | 10868 wikipedia.orgfishersci.seacrospharma.co.krfishersci.co.uk |

| HOBt | Additive, Racemization suppression, Improved coupling efficiency bachem.comuni-kiel.depeptide.comwikipedia.orgadvancedchemtech.comcoreyorganics.com | 75771 wikipedia.orgcoreyorganics.com, 2796029 (monohydrate) wikipedia.orgadvancedchemtech.comfishersci.cafishersci.ca |

The synthesis of this compound requires specific strategies for assembling its characteristic structural elements.

Vinyl Chloride Functionality: The vinyl chloride moiety is a notable feature in several malyngamides, including analogs structurally related to this compound acs.orgmagtech.com.cnscite.ai. Its construction has been achieved through methods such as the Wittig reaction acs.orgmagtech.com.cnscite.ai.

Cyclohexenone Intermediate: The α,β-epoxycyclohexenone core of this compound is derived from a cyclohexenone structure nih.govcu.edu.eg. Synthetic routes to malyngamides containing this motif have involved the preparation of cyclohexenone intermediates nih.govresearchgate.net. The biosynthesis of the cyclohexenone core in related malyngamides has been proposed to involve an intramolecular Knoevenagel condensation nih.gov.

Confirmation and Revision of Absolute Configurations via Total Synthesis

Total synthesis plays a critical role in confirming or revising the absolute configuration of natural products bachem.comuni-kiel.de. By synthesizing a compound with a proposed absolute configuration and comparing its spectroscopic data (e.g., NMR, CD) and optical rotation with those of the natural product, chemists can verify the assigned stereochemistry researchgate.netacs.org. In some cases, discrepancies between the synthetic and natural compounds have led to the revision of previously assigned absolute configurations for malyngamide analogs nih.govresearchgate.net. For example, total synthesis efforts have been instrumental in confirming the absolute configuration of stereogenic centers in malyngamides acs.orgresearchgate.net.

| Compound/Fragment Synthesized | Key Methodology/Route | Reported Yield / Overall Yield | Number of Steps (if available) | Reference |

| α,α-dimethyl-β-hydroxy octynoic acid (R-enantiomer) | New synthetic route | 56% (overall) | Not specified | escholarship.org |

| α,α-dimethyl-β-hydroxy octynoic acid (S-enantiomer) | New synthetic route | 47% (overall) | Not specified | escholarship.org |

| ent-Smenamide A | Chiral pool convergent approach | 2.6% (overall) | 23 | acs.org |

| 16-epi-Smenamide A | Chiral pool convergent approach | 2.5% (overall) | 23 | acs.org |

| Pyrrolinone moiety (for Smenamide A synthesis) | Racemization-free route | 57% (overall) | Not specified | acs.org |

| Coupling product (for Smenamide A synthesis) | Andrus protocol (acid moiety + pyrrolinone) | 91% | Not specified | acs.org |

| Chlorodesilylation step (forming chlorovinyl) | Not specified | 42-51% | 1 | acs.org |

| (R)-Duloxetine | Chemoenzymatic Dynamic Kinetic Resolution | 37% (overall) | 6 | acs.org |

| 1α-fluoro A-ring phosphine (B1218219) oxide | Palladium-catalyzed isomerization of dieneoxide to dieneol | 22% (overall) | 13 (5 isolations) | acs.org |

Biological Activities and Mechanistic Studies of Malyngamide H in Pre Clinical Research Models

Antiprotozoal Activity Research

Research has explored the activity of malyngamide H and related malyngamides against various protozoan parasites, focusing primarily on Plasmodium falciparum, the causative agent of malaria.

Activity against Plasmodium falciparum and other Protozoan Parasites in in vitro Models

While the search results provide information on the antiprotozoal activity of other compounds against Plasmodium falciparum mdpi.comfrontiersin.orgscielo.brnih.gov, direct evidence specifically detailing the activity of this compound against Plasmodium falciparum or other protozoan parasites in in vitro models was not explicitly found in the provided snippets. Some sources mention antiprotozoal activity in the context of cyanobacteria-derived compounds generally researchgate.netthieme-connect.com, and one mentions this compound as an ichthyotoxic amide cu.edu.egcore.ac.uk, but none provide specific in vitro activity data against protozoa for this compound itself.

Exploration of Cellular and Molecular Targets in Parasitic Organisms

Information regarding the specific cellular and molecular targets of this compound in parasitic organisms was not available in the provided search results. Studies on other antiprotozoal compounds from cyanobacteria have explored targets such as parasitic telomeric DNA G-quadruplex structures and essential serine proteases mdpi.comnih.gov, but these findings are not directly attributed to this compound.

Cytotoxic Activities in Cancer Cell Lines

This compound and its analogs have been investigated for their cytotoxic effects against a variety of cancer cell lines in in vitro settings.

In vitro Efficacy and Selectivity Profiles Against Various Cancer Cell Types (e.g., Lung, Colon, Breast Cancer Cells, Leukemia Cells)

Studies have evaluated the cytotoxicity of this compound and related compounds against several cancer cell lines, including those derived from lung, colon, breast cancer, and leukemia.

One study reported that while several malyngamide compounds exhibited moderate cytotoxicity against NCI-H460 human lung tumor and neuro-2a mouse neuroblastoma cell lines with IC50 values ranging from 0.5 to 20 μg/mL, this compound itself did not show activity against the tested cell lines (NCI-H460, Neuro-2a, HCT-116, C38ΔL1210) in conventional cell line assays or disk diffusion assays nih.govnih.gov.

However, other sources broadly mention malyngamides, including this compound, as displaying cytotoxic properties against cancer cell lines ipp.ptmdpi.com. Some reviews discuss the cytotoxic activity of various cyanobacteria-derived compounds against cell lines such as H-460 human lung carcinoma, HT-29 colon adenocarcinoma, HeLa cervical carcinoma, MCF7 breast cancer, and leukemia cell lines (Jurkat, CEM, Molt4) mdpi.comnih.govdeakin.edu.aumdpi.com. While these sources indicate that malyngamides in general, and potentially this compound as a member of this class, can exhibit cytotoxicity against these cancer types, specific IC50 values or detailed selectivity profiles for this compound across a broad panel of cancer cell lines were not consistently provided or were explicitly stated as inactive in one instance nih.govnih.gov.

Table 1 summarizes some reported cytotoxic activities of malyngamide analogs against selected cancer cell lines, noting the specific findings for this compound where available.

Table 1: Cytotoxic Activities of Malyngamide Analogs Against Selected Cancer Cell Lines

| Compound | Cell Line | Assay Type | LC50/IC50 (μg/mL) | Selectivity | Source |

| This compound (5/6) | NCI-H460 | Cell line assay | - | - | nih.govnih.gov |

| This compound (5/6) | Neuro-2a | Cell line assay | - | - | nih.govnih.gov |

| This compound (5/6) | HCT-116 | Cell line assay | - | - | nih.gov |

| This compound (5/6) | C38ΔL1210 | Disk diffusion assay | - | - | nih.gov |

| Malyngamide C acetate (B1210297) | NCI-H460 | Cell line assay | 0.98 | - | nih.gov |

| Malyngamide C acetate | Neuro-2a | Cell line assay | 0.91 | - | nih.gov |

| Malyngamide C acetate | HCT-116 | Cell line assay | 0.8 | - | nih.gov |

| Malyngamide C acetate | C38ΔL1210 | Disk diffusion assay | < 250 | - | nih.gov |

| 8-epi-Malyngamide C (3) | NCI-H460 | Cell line assay | 4.5 | Selective | nih.gov |

| 8-epi-Malyngamide C (3) | Neuro-2a | Cell line assay | 10.9 | - | nih.gov |

| Malyngamide C | NCI-H460 | Cell line assay | 1.4 | - | nih.gov |

| Malyngamide C | Neuro-2a | Cell line assay | 3.1 | - | nih.gov |

| Malyngamide C | HCT-116 | Cell line assay | 0.2 | - | nih.gov |

| Malyngamide C | C38ΔL1210 | Disk diffusion assay | < 250 | - | nih.gov |

| 6-O-acetylmalyngamide F | NCI-H460 | Cell line assay | 7.6 | - | nih.gov |

| 6-O-acetylmalyngamide F | Neuro-2a | Cell line assay | 3.1 | - | nih.gov |

| Malyngamide 3 (1) | MCF7 (Breast) | Cytotoxicity assay | Weak | - | nih.govsi.edu |

| Malyngamide 3 (1) | HT-29 (Colon) | Cytotoxicity assay | Weak | - | nih.govsi.edu |

Note: "-" indicates no activity reported or data not available in the provided snippets for that specific compound/cell line combination. LC50: Lethal Concentration 50%, IC50: Half Maximal Inhibitory Concentration.

Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Necrotic Induction)

While the provided search results discuss apoptosis induction, cell cycle arrest, and necrosis as potential mechanisms of action for cyanobacteria-derived cytotoxic compounds in general bioinformation.netnih.govresearchgate.netacs.org, specific details regarding how this compound influences these processes were not found. Some studies on other malyngamide analogs or related cyanobacterial metabolites have indicated mechanisms involving apoptosis induction via caspase activation or modulation of cell cycle progression mdpi.commdpi.combioinformation.net. However, direct evidence linking this compound to these specific cellular mechanisms is absent in the provided information.

Modulation of Intracellular Signaling Pathways (e.g., FAK, Akt, AMPK Activation, Proteasome Inhibition)

Research on the modulation of intracellular signaling pathways by this compound was not explicitly detailed in the provided search results. However, studies on isomalyngamides A and A-1, which are analogs of malyngamide, have shown inhibition of tumor proliferation by inactivating the expression and phosphorylation of FAK and Akt through the β1 integrin-mediated antimetastatic pathway mdpi.comnih.gov. Additionally, another malyngamide analog, 6,8-di-O-acetylmalyngamide-2, has demonstrated strong anticancer activity by activating adenosine (B11128) monophosphate-activated protein kinase (AMPK) mdpi.com. Proteasome inhibition has also been identified as a mechanism of action for some cyanobacteria-derived compounds with antiparasitic and cytotoxic activities scilit.comcsic.esresearchgate.net. While these findings highlight the potential for malyngamides to influence intracellular signaling, the specific effects of this compound on pathways such as FAK, Akt, AMPK, or the proteasome are not described in the provided snippets.

Anti-inflammatory Activity Investigations

Research into the anti-inflammatory properties of this compound and related malyngamides has primarily focused on their effects in cellular models, particularly macrophage cell lines stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.govnih.govresearchgate.netacs.orgfigshare.com

In vitro Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production in Macrophage Cell Lines)

Several malyngamides, including this compound, have shown the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated murine macrophage cell lines such as RAW264.7. nih.govnih.govresearchgate.netacs.orgfigshare.com This inhibition is often observed in a concentration-dependent manner. nih.govnih.govacs.org For instance, malyngamide 2, a related oxidized lipopeptide, displayed anti-inflammatory properties by inhibiting induced nitric oxide production in LPS-treated RAW264.7 cells with an IC₅₀ of 8.0 μM. nih.govresearchgate.netfigshare.comacs.org Malyngamide F acetate, another congener, also exhibited strong concentration-dependent anti-inflammatory activity in the NO assay with an IC₅₀ of 7.1 μM, without cytotoxicity at the tested concentrations. nih.govacs.org

The inhibition of NO production is a significant indicator of anti-inflammatory potential, as excessive NO contributes to the inflammatory response.

Immunomodulatory Effects and Cytokine Transcription Modulation (e.g., IL-1β, IL-6, IL-10, TNF-α)

Beyond NO inhibition, studies on malyngamides have revealed their immunomodulatory effects through the modulation of cytokine transcription. nih.govresearchgate.net Cytokines like IL-1β, IL-6, IL-10, and TNF-α play crucial roles in regulating the immune response and inflammation. mdpi.comifremer.frjfda-online.com

Investigations into malyngamide F acetate demonstrated a unique cytokine profile in LPS-stimulated RAW264.7 cells. nih.govacs.org This included decreased expression of IL-1β, IL-6, and IL-10 transcription. nih.govacs.org Interestingly, an increase in TNF-α transcription was observed under these conditions. nih.govacs.org This differential modulation of cytokine expression highlights the complex immunomodulatory activity of malyngamides. nih.gov

Molecular Targets within Inflammatory Pathways (e.g., TLR4 Engagement)

Research suggests that malyngamides may exert their anti-inflammatory effects by targeting specific molecular pathways involved in inflammation. One such target is the Toll-like receptor 4 (TLR4) pathway. nih.govresearchgate.netnih.govmdpi.com TLR4 is a key pattern recognition receptor that is activated by LPS, leading to the initiation of inflammatory signaling cascades. mdpi.comnih.gov

Studies on malyngamide F acetate have indicated that it selectively inhibits the MyD88-dependent pathway, which is a downstream signaling route activated by TLR4 and other TLRs like TLR9. nih.govresearchgate.netacs.orgnih.govmdpi.com This selective inhibition of a key inflammatory pathway component provides insight into the potential mechanism by which malyngamides modulate the immune response and reduce inflammation. nih.govresearchgate.netacs.orgnih.govmdpi.com

Other Noted Bioactivities and Their Cellular Basis (e.g., Antimicrobial Effects, Cannabinoid Receptor Binding)

In addition to their anti-inflammatory properties, this compound and other malyngamides have exhibited other significant bioactivities, including antimicrobial effects and interactions with cannabinoid receptors. ontosight.ainih.govresearchgate.netresearchgate.netekb.egmdpi.comuniovi.esmdpi.comnih.gov

Malyngamides have demonstrated antimicrobial activity against various microorganisms, including bacteria and fungi. ontosight.aiekb.egmdpi.commdpi.com For example, malyngolide, a related δ-lactone from Lyngbya majuscula, showed antibacterial activity against Mycobacterium smegmatis and Streptococcus pyogenes. mdpi.com Lyngbic acid, a fatty acid portion of many malyngamides, has also displayed antimicrobial activity against Staphylococcus aureus and Bacillus subtilus. mdpi.com The specific mechanisms underlying the antimicrobial effects of this compound and its congeners can vary depending on the compound and the target microorganism.

Furthermore, some malyngamides have shown the ability to interact with cannabinoid receptors, specifically CB₁ and CB₂. nih.govresearchgate.netuniovi.esnih.govscispace.com Malyngamide B, for instance, has been reported to possess moderate binding affinities to both CB₁ and CB₂ receptors. nih.govscispace.com This interaction with the endocannabinoid system suggests another potential area of biological activity for malyngamides, which could have implications for various physiological processes. nih.govnih.gov While the full extent and implications of this compound's interaction with cannabinoid receptors require further investigation, the observed binding of related compounds highlights this as a notable bioactivity.

Here are some detailed research findings in interactive tables:

| Compound | Source | Activity | IC₅₀ (RAW264.7 NO Inhibition) | Reference |

| Malyngamide 2 | cf. Lyngbya sordida | Anti-inflammatory (NO inhibition) | 8.0 μM | nih.govresearchgate.netfigshare.comacs.org |

| Malyngamide F acetate | Lyngbya majuscula | Anti-inflammatory (NO inhibition) | 7.1 μM | nih.govacs.org |

| Malyngamide B | Lyngbya majuscula | Cannabinoid Receptor Binding (CB₁, CB₂) | Kᵢ: 3.6 μM (CB₁), 2.6 μM (CB₂) | nih.gov |

| Compound | Antimicrobial Activity Against | Reference |

| Malyngolide | Mycobacterium smegmatis, Streptococcus pyogenes | mdpi.com |

| Lyngbic acid | Staphylococcus aureus, Bacillus subtilus | mdpi.com |

Structure Activity Relationship Sar Studies of Malyngamide H and Its Analogs

Systematic Design and Synthesis of Malyngamide H Derivatives

The systematic design and synthesis of this compound derivatives are fundamental to SAR investigations. This process typically involves modifying specific functional groups, altering the stereochemistry at certain centers, or changing the length and saturation of the fatty acid chain or the structure of the head group ashp.org. Synthetic routes have been developed to access malyngamides and their analogs, enabling the creation of libraries of compounds for biological evaluation acs.org. For instance, convergent and enantioselective synthetic strategies have been developed for malyngamides featuring a vinyl chloride motif acs.org. Studies on the biosynthesis of malyngamides in cyanobacteria like Okeania hirsuta also provide insights into potential modification points for generating analogs researchgate.netnih.gov. The isolation of naturally occurring malyngamide analogs with variations in the head group, fatty acid tail length, and oxidation patterns also contributes to the pool of compounds available for SAR studies researchgate.netnih.gov.

Correlating Structural Modifications with Changes in Biological Potency and Selectivity

Correlating structural modifications with changes in biological potency and selectivity is the core of SAR studies. By comparing the activities of different malyngamide analogs, researchers can identify key structural features responsible for specific biological effects. For example, studies have shown that the presence of a methoxy (B1213986) group at C-7 of the fatty acid section appears to confer a degree of bioactivity in malyngamides tandfonline.comresearchgate.nettandfonline.com. Comparisons between this compound and other malyngamides or their epimers have revealed differences in cytotoxic activity, suggesting the importance of specific stereocenters mdpi.comnih.govsemanticscholar.org. For instance, an epi-isomer of malyngamide C showed lower cytotoxicity compared to the native compound against HT-29 colon cancer cells mdpi.com. Similarly, variations in the cyclohexanone (B45756) ring structure and the presence or absence of acetylation can influence activity, as seen with different malyngamide analogs isolated from Moorea producens researchgate.net. Data from various malyngamide analogs tested for activities like cytotoxicity and anti-inflammatory effects contribute to building a comprehensive understanding of their SAR nih.govnih.govsemanticscholar.org.

Here is an example of how data might be presented in a table format to illustrate the correlation between structure and activity for selected malyngamide analogs:

| Compound | Structural Variation | Biological Activity (Example: Cytotoxicity against Cell Line X) | IC50 Value (µM) |

| This compound | Reference structure | Ichthyotoxicity, weak cytotoxicity nih.govnih.gov | >20 (HT-29) nih.gov |

| Epi-malyngamide C | Stereochemistry difference in cyclohexanone ring mdpi.com | Cytotoxicity against HT-29 colon cancer cells mdpi.com | 15.4 mdpi.com |

| Malyngamide C | Native compound mdpi.com | Cytotoxicity against HT-29 colon cancer cells mdpi.com | 5.2 mdpi.com |

| Malyngamide 2 | Oxidized cyclohexanone ring nih.govencyclopedia.pub | Nitric oxide inhibitory activity, moderate cytotoxicity nih.govencyclopedia.pub | 8 (H-460) encyclopedia.pub |

| Isomalyngamide A | Different chloromethylene group conformation nih.govresearchgate.net | Lethal toxicity to crayfish, antibacterial activity researchgate.netresearchgate.netmdpi.com | 7.8 (B. cereus) mdpi.com |

Importance of Specific Functional Groups and Stereochemistry for Activity (e.g., Epoxyketone, Enone, Methoxy Group, Vinyl Chloride Geometry)

Specific functional groups and their stereochemical orientation play critical roles in the biological activity of this compound and its analogs ashp.orgnih.gov.

Epoxyketone and Enone: The epoxyketone and enone moieties present in many malyngamide analogs are recognized as well-studied pharmacophores, particularly for proteasome inhibition nih.gov. The presence and position of these α,β-unsaturated carbonyl systems can significantly impact the compound's reactivity and interaction with biological targets, including potential covalent binding mdpi.comacs.org.

Methoxy Group: The methoxy group, typically located at C-7 of the fatty acid chain, has been indicated to confer a degree of bioactivity in malyngamides tandfonline.comresearchgate.nettandfonline.com. Variations or modifications to this group could alter the compound's polarity, metabolism, and interaction with its target.

Stereochemistry: The absolute and relative stereochemistry at various chiral centers within the malyngamide structure, particularly in the cyclohexanone ring and the fatty acid chain, is crucial for their biological activity researchgate.netmdpi.comnih.govnih.govnih.gov. Differences in stereochemistry can lead to significant changes in potency and selectivity, as observed with stereoisomers like 8-epi-malyngamide C mdpi.comnih.govsemanticscholar.org. The stereochemistry at C-7' in the lyngbic acid portion has been determined to be S in some malyngamides nih.govnih.gov.

Conformational Analysis and its Impact on Receptor Binding or Enzyme Inhibition

Conformational analysis examines the three-dimensional arrangement of atoms in a molecule and how these arrangements can influence its interaction with biological targets like receptors or enzymes core.ac.uk. For this compound and its analogs, the conformation of the molecule, particularly the flexible fatty acid chain and the potentially constrained cyclohexanone ring, can impact its ability to fit into binding pockets or interact with active sites mdpi.com. Computational methods, such as molecular docking, can be used to predict the preferred conformations of malyngamides when bound to target proteins and to understand the key interactions involved mdpi.comcore.ac.uk. Studies on related lipopeptides have utilized molecular docking to compare binding affinities and identify structural elements important for recognition mdpi.com. While specific detailed conformational analysis studies solely focused on this compound's interaction with a confirmed target are limited by the current lack of a single identified target for all malyngamides nih.gov, the principles of conformational analysis are generally applicable to understanding how the observed structural variations influence biological activity through altered binding or inhibition.

Derivatization, Analog Development, and Chemical Biology Tools

Semi-Synthetic and Total Synthetic Approaches for Novel Analog Generation

Both semi-synthetic and total synthetic strategies have been employed to access Malyngamide H analogs and related malyngamides. Total synthesis provides the flexibility to introduce modifications at various positions of the molecule, allowing for a comprehensive exploration of structural requirements for activity. For instance, total synthesis has been reported for other malyngamides like Malyngamide U and Malyngamide W, confirming their absolute configurations and providing routes for analog generation. nih.govrsc.org These synthetic efforts often involve key steps such as asymmetric epoxidation, olefination reactions, and coupling reactions to assemble the complex molecular architecture. rsc.orgcolab.ws

Semi-synthetic approaches typically involve modifying a naturally isolated malyngamide or a readily available precursor. This can be particularly useful when the natural product is accessible in sufficient quantities. While specific detailed semi-synthetic routes for this compound itself were not extensively highlighted in the search results, semi-synthesis has been successfully applied to other related natural product classes from marine cyanobacteria, such as almiramides, to generate analogs with improved activity and selectivity. mdpi.com The core structure of many malyngamides consists of a methoxy (B1213986) fatty acid tail linked to a functionalized amine head group via an amide bond. researchgate.net This general structure suggests potential sites for semi-synthetic modifications on either the fatty acid or the amine portion.

Research into the biosynthesis of malyngamides in cyanobacteria like Okeania hirsuta has also provided insights into the molecular machinery involved, which could potentially inform chemoenzymatic or semi-synthetic strategies for analog production. nih.gov The biosynthetic pathway involves polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules, and understanding these processes can guide efforts to create unnatural analogs by manipulating the enzymatic machinery or providing modified substrates. nih.gov

Strategies for Modifying this compound for Enhanced Biological Activity or Specificity

Strategies for modifying malyngamide structures to enhance biological activity or specificity often focus on key regions of the molecule identified through SAR studies. While detailed SAR specifically for this compound modifications were not extensively covered, studies on other malyngamides provide relevant insights.

Modifications to the fatty acid tail and the amine head group have been explored in various malyngamide analogs. For example, differences in the amino acid residues and the length of the fatty acid chain (ranging from C12 to C16) are observed in naturally occurring malyngamide analogs, indicating that these regions can tolerate structural variations. researchgate.netnih.gov The presence or absence of chlorination and the geometry of double bonds (e.g., E or Z configuration of the vinyl chloride moiety) have also been shown to influence biological activity. nih.govresearchgate.netresearchgate.net

Studies on malyngamide analogs have demonstrated varying degrees of cytotoxicity against different cancer cell lines and antimicrobial activity. ontosight.airesearchgate.netmdpi.com For instance, Malyngamide 4 showed cytotoxicity against MDA-MB-231, A549, and HT-29 cancer cell lines with GI50 values of 40, 50, and 44 µM, respectively. researchgate.net Malyngamide C and 8-epi-malyngamide C exhibited cytotoxicity against HT29 colon cancer cells with IC50 values of 5.2 and 15.4 µM, respectively. mdpi.com These findings suggest that structural modifications can significantly impact the potency and selectivity of malyngamide analogs.

Data on the cytotoxic activity of some malyngamide analogs against various cancer cell lines:

| Compound | Cell Line | IC50 or GI50 (µM) | Citation |

| Malyngamide 4 | MDA-MB-231 | 40 | researchgate.net |

| Malyngamide 4 | A549 | 50 | researchgate.net |

| Malyngamide 4 | HT-29 | 44 | researchgate.net |

| Malyngamide C | HT29 | 5.2 | mdpi.com |

| 8-epi-Malyngamide C | HT29 | 15.4 | mdpi.com |

| Malyngamide Y | NCI-H460 | 0.0145 | researchgate.net |

| Malyngamide Y | Neuro-2a | 0.0145 | researchgate.net |

Note: IC50 values represent the concentration required for 50% inhibition of cell growth, while GI50 values represent the concentration for 50% growth inhibition.

Strategies for enhancing activity or specificity could involve targeted modifications based on observed SAR, such as altering the functional groups on the cyclohexenone moiety or the length and saturation of the fatty acid chain. nih.govresearchgate.net

Use of this compound as a Chemical Probe for Biological Pathway Elucidation

The biological activities of this compound and its analogs suggest their potential as chemical probes to investigate underlying biological pathways. Chemical probes are small molecules used to perturb biological systems and understand the function of specific proteins or pathways. While the search results did not provide explicit examples of this compound being used as a chemical probe, the observed cytotoxic and antimicrobial activities imply potential interactions with cellular targets relevant to cancer and infectious diseases. ontosight.ai

For instance, some malyngamide analogs have shown activity against specific cancer cell lines researchgate.netmdpi.com and modulation of pathways like the quorum sensing pathway in bacteria. mdpi.com These activities suggest that malyngamides may interact with specific proteins or processes involved in cell growth, survival, or inter-bacterial communication. Further research could involve using labeled this compound or its potent analogs in pull-down assays or target engagement studies to identify the proteins they bind to, thereby elucidating the biological pathways they affect.

The anti-inflammatory potential of malyngamides also suggests they could be used to probe inflammatory signaling pathways. nih.govontosight.ai Identifying the molecular targets of malyngamides involved in inflammation could provide valuable insights into the mechanisms of inflammatory diseases.

Chemoinformatic and Computational Approaches in Analog Design

Chemoinformatic and computational approaches play an increasingly important role in the design and optimization of chemical analogs. These methods can be used to predict ADME properties, potential off-targets, and binding affinities to hypothesized targets, guiding the synthesis of promising new compounds. researchgate.netucsd.eduucsd.edu

While specific studies detailing the use of chemoinformatic and computational approaches solely for this compound analog design were not prominently featured, computational methods have been applied in the study of other natural products and drug design efforts. nih.govresearchgate.netucsd.eduucsd.eduescholarship.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be employed to understand how structural variations in malyngamides might influence their interaction with biological targets. researchgate.net

Computational methods, including Density Functional Theory (DFT) calculations, have also been used in the structure elucidation of malyngamide stereoisomers, highlighting their utility in understanding the chemical properties and conformations of these molecules. nih.gov Applying these computational tools to predict the biological activity of hypothetical this compound analogs before synthesis can prioritize which compounds to make, saving time and resources in the drug discovery process. researchgate.net Chemoinformatic analysis of existing malyngamide structures can help identify common scaffolds and key features associated with desired activities, informing the design of novel libraries of analogs.

Future Directions in Malyngamide H Research

Exploration of Undiscovered Biological Activities and Molecular Targets

While initial studies have highlighted the cytotoxicity, antimicrobial, and anti-inflammatory properties of malyngamide H and other malyngamides, the full spectrum of its biological activities remains to be explored ontosight.ainih.gov. Future research will likely focus on identifying novel bioactivities, potentially including antiviral, antiparasitic, or immunomodulatory effects ontosight.ainih.gov. Identifying the specific molecular targets through which this compound exerts its effects is a critical area for future investigation ontosight.aimarkus-peschel.de. Although a single target for the diverse malyngamide analogs has not yet been identified, the epoxyketone and enone moieties present in many analogs are known pharmacophores for proteasome inhibition, suggesting potential targets in this pathway nih.gov. Further research is needed to elucidate the signaling pathways affected by malyngamides markus-peschel.de.

Advances in Scalable Production for Research Applications (e.g., Biosynthetic Engineering)

The limited availability of naturally sourced this compound presents a challenge for extensive research and potential therapeutic development. Marine cyanobacteria, while prolific producers of diverse bioactive compounds, often yield these metabolites in small quantities mdpi.com. Future directions include developing scalable production methods to ensure sufficient supply for research applications. Biosynthetic engineering approaches, leveraging the identified biosynthetic pathways in cyanobacteria like Okeania hirsuta, represent a promising avenue nih.govescholarship.orgresearchgate.netresearchgate.net. Understanding the polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathways involved in malyngamide biosynthesis can facilitate the genetic engineering of cyanobacterial strains or heterologous hosts for increased and controlled production nih.govresearchgate.netacs.org. Advances in culture techniques for cyanobacteria are also contributing to the increased availability of these compounds frontiersin.org.

Development of Advanced in vitro and in vivo Research Models for Mechanistic Insights

To gain deeper mechanistic insights into the biological activities of this compound, the development and application of advanced in vitro and in vivo research models are crucial. Current research often utilizes cell lines to evaluate cytotoxicity and anti-inflammatory effects nih.govmdpi.comacs.org. Future studies will benefit from more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, which can better mimic the physiological environment. Furthermore, the use of appropriate in vivo models will be essential for evaluating efficacy, pharmacokinetics, and potential off-target effects in a whole-organism context frontiersin.orgacs.orgescholarship.org. Model organisms like Caenorhabditis elegans are already being explored for high-throughput screening of small molecules for bioactivity and target identification nih.gov.

Integration with High-Throughput Screening Methodologies for New Target Identification

High-throughput screening (HTS) methodologies offer a powerful tool for rapidly assessing the biological activity of large compound libraries against specific targets or in phenotypic assays bmglabtech.comlabmanager.com. Integrating this compound and its analogs into HTS campaigns can accelerate the identification of new molecular targets and biological pathways affected by these compounds bmglabtech.comlabmanager.comnaturalproducts.netescholarship.org. HTS can help prioritize compounds for further in-depth mechanistic studies and can be coupled with target identification strategies to link observed biological effects to specific protein interactions nih.govlabmanager.com.

Computational Studies on this compound Interactions with Biological Macromolecules (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are becoming increasingly valuable tools in natural product research researcher.lifescielo.brnih.govdoi.orgmdpi.com. These methods can provide insights into the potential binding interactions of this compound with biological macromolecules, such as proteins or nucleic acids researcher.lifescielo.brnih.govdoi.orgmdpi.com.

Molecular docking can predict the preferred binding poses and affinities of this compound to hypothesized or identified targets, guiding experimental design researcher.lifescielo.brnih.govdoi.orgmdpi.com. MD simulations can further evaluate the stability of these interactions over time and provide dynamic information about the complex formation researcher.lifescielo.brnih.govdoi.orgmdpi.com. Studies on other cyanobacterial metabolites, like malyngamide C, have already utilized molecular docking and MD simulations to investigate interactions with enzymes like peptide deformylase nih.gov. These computational methods can help prioritize potential targets and understand the molecular basis of this compound's biological activities.

Here is an example of how computational studies might be presented, based on the search results for related compounds:

| Compound | Predicted Target | Docking Score (kcal/mol) | Simulation Time (ns) | Key Interaction Types | Source |

| Malyngamide C | Peptide Deformylase (PDF) | -8.81 | 300 | Binding in pocket, stable posture | nih.gov |

| Symplocamide A | Influenza A protein | -8.042 | Not specified | Strong binding | doi.org |

| Compound 8* | HDAC6 | -7.7128 to -4.2859 | 100 | Hydrogen bonding, hydrophobic | scielo.br |

Note: Compound 8 is a novel berberine (B55584) derivative, not a malyngamide, but included to illustrate the type of data generated in such studies. scielo.br

Biosynthetic Pathway Engineering for Novel Malyngamide Analog Production

The structural diversity observed within the malyngamide family, originating from variations in the biosynthetic machinery, suggests the potential for generating novel analogs with altered or enhanced biological activities nih.govescholarship.orgresearchgate.netresearchgate.net. Future research will focus on engineering the biosynthetic pathways in cyanobacteria or heterologous hosts to produce designed malyngamide analogs nih.govescholarship.orgresearchgate.netresearchgate.netfrontiersin.org. By modifying specific enzymatic modules within the PKS/NRPS pathways, researchers can potentially introduce new functional groups, alter chain lengths, or modify the cyclized head group, leading to the production of novel compounds nih.govresearchgate.netfrontiersin.org. This approach, often referred to as combinatorial biosynthesis, holds significant promise for expanding the chemical space of malyngamides and discovering analogs with improved therapeutic profiles nih.govfrontiersin.org.

Q & A

Q. How can researchers ensure reproducibility in isolating and characterizing this compound?

- Methodological Answer : Document extraction solvents, chromatography gradients, and instrument parameters (e.g., NMR frequency). Share raw spectral data in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition. Cross-validate findings with independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.